

# Technical Guide: Physicochemical Properties of 4-Amino-3-(trifluoromethyl)benzonitrile

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## Compound of Interest

Compound Name:	4-Amino-3-(trifluoromethoxy)benzonitrile
Cat. No.:	B067731

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**A Note on the Requested Compound:** This technical guide provides a detailed overview of the physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzonitrile (CAS No. 327-74-2). Publicly available data for **"4-Amino-3-(trifluoromethoxy)benzonitrile"** is not found in major chemical databases. It is presumed that the intended compound of interest is the structurally similar and well-documented trifluoromethyl analogue, which is detailed herein. This molecule is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

## Chemical Identity and Structure

4-Amino-3-(trifluoromethyl)benzonitrile is an aromatic compound featuring an aniline backbone substituted with a nitrile ( $-C\equiv N$ ) and a trifluoromethyl ( $-CF_3$ ) group. The electron-withdrawing nature of these groups significantly influences the molecule's chemical reactivity and physical properties.

- IUPAC Name: 4-Amino-3-(trifluoromethyl)benzonitrile
- Synonyms: 2-Amino-5-cyanobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)aniline[1]
- CAS Number: 327-74-2[1][2][3]
- Molecular Formula:  $C_8H_5F_3N_2$ [1][2][3]
- Molecular Weight: 186.14 g/mol [1][2][3]

## Tabulated Physical Properties

The known physical properties of 4-Amino-3-(trifluoromethyl)benzonitrile are summarized in the table below for quick reference.

Property	Value	Conditions / Notes	Source(s)
Appearance	Light yellow to orange powder or crystal	Solid at room temperature	[2]
Melting Point	61 - 68 °C	[2]	
Boiling Point	100 °C	at 0.1 mmHg	[2]
Density	1.38 g/cm <sup>3</sup>	Predicted	[3]
Purity	≥98%	As determined by Gas Chromatography (GC)	[2][3]
Storage	2 - 8 °C	Recommended storage temperature	[2]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity confirmation of the compound.

- <sup>1</sup>H-NMR: Data available at 400 MHz and 500 MHz.[1]
- Mass Spectrometry (MS): Mass spectra are available for identity confirmation.[1]

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

### Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

**Methodology:**

- **Sample Preparation:** A small amount of the crystalline 4-Amino-3-(trifluoromethyl)benzonitrile is finely ground into a powder.
- **Capillary Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** The loaded capillary tube is placed into a calibrated digital melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range (e.g., 61-68 °C) is reported as the melting point.

## Protocol 2: Compound Identification via Spectroscopy

**Objective:** To confirm the identity and structure of the compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

**Methodology:**

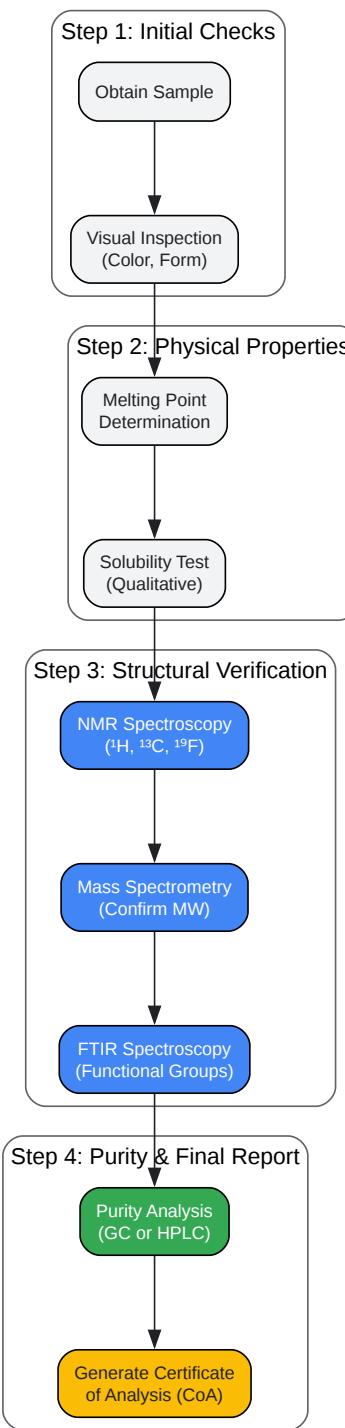
- **Sample Preparation (NMR):** A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **<sup>1</sup>H-NMR Spectroscopy:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). The resulting spectrum is analyzed for chemical shifts, integration values, and coupling patterns to confirm the proton environment of the molecule.
- **Sample Preparation (MS):** A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.
- **Mass Spectrometry:** The solution is introduced into the mass spectrometer (e.g., via Electrospray Ionization - ESI). The instrument measures the mass-to-charge ratio (m/z) of

the molecular ion, which should correspond to the compound's molecular weight (186.14 g/mol ).

## Visualizations

### Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the characterization and quality control of a chemical intermediate like 4-Amino-3-(trifluoromethyl)benzonitrile.

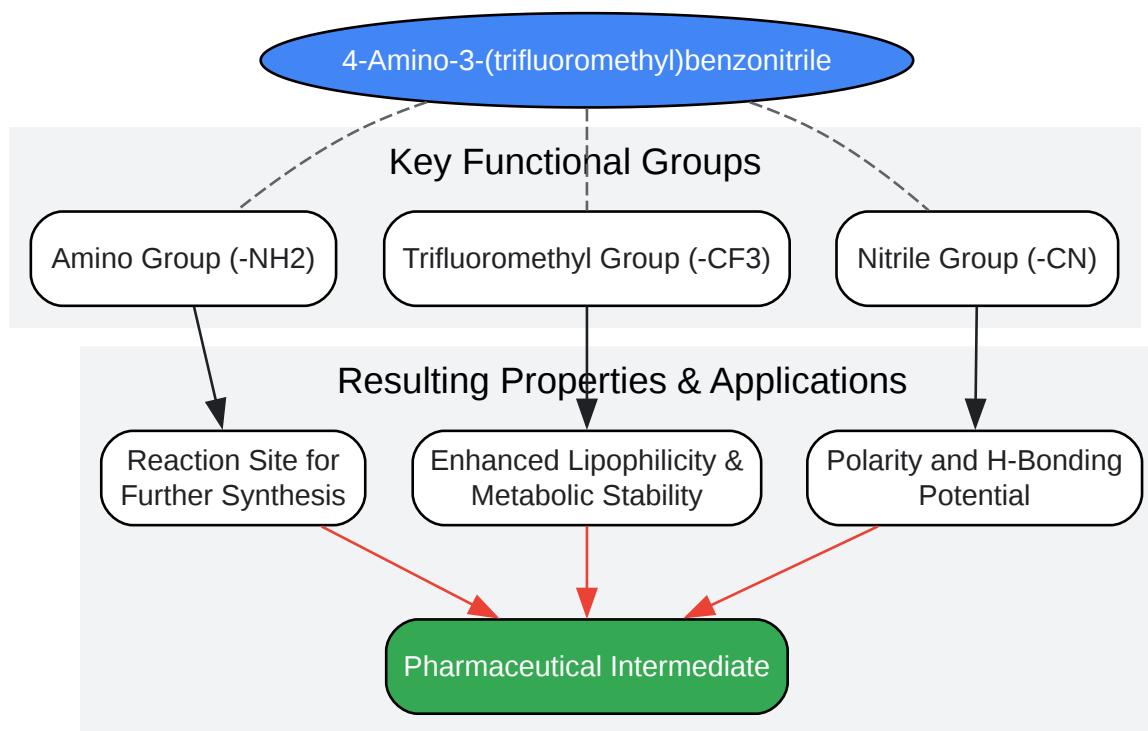


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Caption: Workflow for the characterization of a chemical sample.

## Structural Relationship to Biological Activity

This diagram illustrates the logical relationship between the compound's functional groups and its role as a versatile building block in drug development.



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Caption: Functional groups influencing the compound's utility.

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## References

- 1. 4-Amino-3-(trifluoromethyl)benzonitrile | CAS Number 327-74-2 [klivon.com]
- 2. chemimpex.com [chemimpex.com]

- 3. 4-amino-3-(trifluoromethyl) Benzonitrile - Cas No 327-74-2 | 98% Purity, Solid Appearance, Molecular Weight 186.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
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